Cas no 55810-74-7 (3-(Aminomethyl)benzobthiophene hydrochloride)
3-(Aminomethyl)benzobthiophene hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-3-ylmethanamine hydrochloride
- 1-(1-Benzothien-3-yl)methanamine hydrochloride
- 1-benzothiophen-3-ylmethanamine,hydrochloride
- 1-BENZOTHIOPHEN-3-YLMETHYLAMINE HYDROCHLORIDE
- Benzo[b]thiophen-3-ylmethylamine hydrochloride
- Benzo[b]thiophene-3-methanamine hydrochloride
- PS-8224
- Benzo[b]thiophen-3-ylmethanaminehydrochloride
- Benzo[b]thiophen-3-ylmethanamine HCl
- 1-benzothiophen-3-ylmethylamine hydrochloride, AldrichCPR
- CS-0156018
- 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
- Z425459986
- (1-benzothiophen-3-yl)methanamine hydrochloride
- MFCD01566652
- D94984
- 1-Benzothiophen-3-ylmethylamine HCl
- DTXSID50380006
- AKOS015904183
- J-504228
- 1-benzothiophen-3-ylmethanamine;hydrochloride
- EN300-42091
- 55810-74-7
- FT-0607372
- A853334
- Benzo[b]thiophen-3-ylmethylamine HCl
- SCHEMBL1237491
- 1-(1-BENZOTHIOPHEN-3-YL)METHANAMINE HYDROCHLORIDE
- 3-(Aminomethyl)benzobthiophene hydrochloride
-
- MDL: MFCD01566652
- Inchi: 1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H
- InChI Key: MIAPJPCDRSPNPW-UHFFFAOYSA-N
- SMILES: Cl.S1C=C(CN)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 199.02200
- Monoisotopic Mass: 199.0222482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- Melting Point: 241 °C
- Boiling Point: 303.9°C at 760 mmHg
- Flash Point: 137.6°C
- PSA: 54.26000
- LogP: 3.86230
3-(Aminomethyl)benzobthiophene hydrochloride Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-25
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
3-(Aminomethyl)benzobthiophene hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Aminomethyl)benzobthiophene hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125720-1g |
benzo[b]thiophen-3-ylmethanamine hydrochloride |
55810-74-7 | 95% | 1g |
$310 | 2021-06-09 | |
| Ambeed | A528968-250mg |
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55810-74-7 | 95% | 250mg |
$53.0 | 2024-07-18 | |
| Ambeed | A528968-1g |
Benzo[b]thiophen-3-ylmethanamine hydrochloride |
55810-74-7 | 95% | 1g |
$67.0 | 2024-07-18 | |
| Ambeed | A528968-5g |
Benzo[b]thiophen-3-ylmethanamine hydrochloride |
55810-74-7 | 95% | 5g |
$277.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX540-200mg |
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55810-74-7 | 95+% | 200mg |
654.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX540-50mg |
3-(Aminomethyl)benzobthiophene hydrochloride |
55810-74-7 | 95+% | 50mg |
261.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX540-1g |
3-(Aminomethyl)benzobthiophene hydrochloride |
55810-74-7 | 95+% | 1g |
2288.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD56567-250mg |
Benzo[b]thiophen-3-ylmethanamine hydrochloride |
55810-74-7 | 95% | 250mg |
¥300.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD56567-1g |
Benzo[b]thiophen-3-ylmethanamine hydrochloride |
55810-74-7 | 95% | 1g |
¥663.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD56567-5g |
Benzo[b]thiophen-3-ylmethanamine hydrochloride |
55810-74-7 | 95% | 5g |
¥2792.0 | 2024-04-18 |
3-(Aminomethyl)benzobthiophene hydrochloride Suppliers
3-(Aminomethyl)benzobthiophene hydrochloride Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 3-(Aminomethyl)benzobthiophene hydrochloride
3-(Aminomethyl)benzobthiophene Hydrochloride: An Overview of a Versatile Compound
3-(Aminomethyl)benzobthiophene hydrochloride (CAS No. 55810-74-7) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, also known as 3-(aminomethyl)benzothiophene hydrochloride, is a derivative of benzothiophene, a heterocyclic aromatic compound that consists of a benzene ring fused to a thiophene ring. The presence of the aminomethyl group and the hydrochloride salt form contributes to its chemical stability and solubility, making it an attractive candidate for various biological studies.
The molecular formula of 3-(aminomethyl)benzobthiophene hydrochloride is C11H12N·HCl, with a molecular weight of approximately 205.7 g/mol. Its structure features a benzothiophene core, which is known for its ability to modulate various biological pathways. The aminomethyl group attached to the benzothiophene ring provides additional functional versatility, allowing for the formation of hydrogen bonds and interactions with biological targets.
In recent years, 3-(aminomethyl)benzobthiophene hydrochloride has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a ligand for G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Research has shown that this compound can interact with specific GPCRs, potentially modulating their activity and influencing downstream signaling pathways.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the ability of 3-(aminomethyl)benzobthiophene hydrochloride to act as an agonist for the serotonin 5-HT2C receptor, which is implicated in various neurological disorders such as depression and anxiety. The researchers found that this compound exhibited high selectivity and potency, making it a promising candidate for further development as an antidepressant or anxiolytic agent.
Beyond its potential as a GPCR ligand, 3-(aminomethyl)benzobthiophene hydrochloride has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This suggests that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-(aminomethyl)benzobthiophene hydrochloride has also been studied to assess its suitability for clinical use. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
In addition to its therapeutic potential, 3-(aminomethyl)benzobthiophene hydrochloride has been used as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it valuable for studying receptor function and signal transduction mechanisms. For example, researchers have used this compound to investigate the role of 5-HT2C receptors in neural development and synaptic plasticity.
The synthesis of 3-(aminomethyl)benzobthiophene hydrochloride involves several well-established chemical reactions. One common approach is to start with benzothiophene and introduce the aminomethyl group through a series of functional group transformations. The final step typically involves the formation of the hydrochloride salt to enhance solubility and stability. Advances in synthetic chemistry have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in various research applications.
Safety considerations are an important aspect when working with any chemical compound, including 3-(aminomethyl)benzobthiophene hydrochloride. While this compound is not classified as hazardous or controlled, proper handling and storage practices should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and following guidelines for waste disposal.
In conclusion, 3-(aminomethyl)benzobthiophene hydrochloride (CAS No. 55810-74-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing our understanding of biological processes and developing new treatments for various diseases.
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